Diethyl 3-sulfanylbutan-2-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-sulfanylbutan-2-yl phosphate is an organophosphorus compound with the molecular formula C8H19O4PS. This compound is characterized by the presence of a phosphate group, a sulfanyl group, and a butan-2-yl chain. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-sulfanylbutan-2-yl phosphate typically involves the reaction of diethyl phosphite with a suitable sulfanyl-containing butan-2-yl derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium or copper may be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-sulfanylbutan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphate group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce various phosphonate derivatives .
Scientific Research Applications
Diethyl 3-sulfanylbutan-2-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological phosphate pathways.
Industry: The compound is used in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of diethyl 3-sulfanylbutan-2-yl phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can mimic natural phosphate substrates, allowing the compound to inhibit or modify enzyme activity. The sulfanyl group can also interact with thiol-containing proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: Similar in structure but lacks the sulfanyl group.
Diethyl 3-sulfanylpropyl phosphate: Similar but with a shorter carbon chain.
Diethyl 3-sulfanylbutyl phosphate: Similar but with a different position of the sulfanyl group.
Uniqueness
Diethyl 3-sulfanylbutan-2-yl phosphate is unique due to the specific positioning of the sulfanyl group on the butan-2-yl chain, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and biological applications .
Properties
CAS No. |
62753-18-8 |
---|---|
Molecular Formula |
C8H19O4PS |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
diethyl 3-sulfanylbutan-2-yl phosphate |
InChI |
InChI=1S/C8H19O4PS/c1-5-10-13(9,11-6-2)12-7(3)8(4)14/h7-8,14H,5-6H2,1-4H3 |
InChI Key |
FOFSPSIUFDKCMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(C)C(C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.